1H,1H-Perfluoroheptylamine

Description

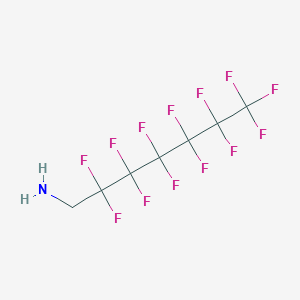

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F13N/c8-2(9,1-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJCANHSJXNRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379835 | |

| Record name | 1H,1H-Perfluoroheptylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-49-4 | |

| Record name | 1H,1H-Perfluoroheptylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H-Tridecafluoroheptylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1H,1H-Perfluoroheptylamine (CAS 375-83-7): A Technical Guide for Scientific Professionals

An In-depth Examination of a Key Fluorinated Building Block for Advanced Research and Pharmaceutical Development

Introduction

1H,1H-Perfluoroheptylamine, with the CAS number 375-83-7, is a fluorinated organic compound featuring a seven-carbon perfluorinated chain and a primary amine functional group. This unique structure, combining a lipophilic and hydrophobic perfluoroalkyl segment with a reactive hydrophilic amine, imparts distinctive physicochemical properties that are highly valuable in various scientific and industrial applications. For researchers, scientists, and drug development professionals, understanding the nuanced characteristics of this molecule is crucial for its effective utilization. The strategic incorporation of fluorine into molecules can significantly influence properties such as metabolic stability, membrane permeability, and binding affinity, making fluorinated compounds like this compound attractive building blocks in medicinal chemistry.[1][2][3] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling, designed to empower researchers in leveraging its full potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. This compound's characteristics are dominated by its highly fluorinated chain.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 375-83-7 | SynQuest Labs |

| Molecular Formula | C7H4F13N | ECHEMI[4] |

| Molecular Weight | 349.09 g/mol | ECHEMI[4] |

| Boiling Point | 133.1°C at 760 mmHg | ECHEMI[4] |

| Density | 1.594 g/cm³ | ECHEMI[4] |

| Refractive Index | 1.292 | ECHEMI[4] |

| Flash Point | 45.9°C | ECHEMI[4] |

| Vapor Pressure | 8.61 mmHg at 25°C | ECHEMI[4] |

| Solubility | Poorly miscible with water. Good solubility in fluorinated and some organic solvents. | Smolecule[5] |

| XLogP3 | 4.4 | ECHEMI[4] |

Note: Some sources may provide slightly different values for physical properties. The data presented here is a consensus from available technical data sheets.

The high electronegativity of the fluorine atoms creates a strong inductive effect, significantly influencing the basicity of the amine group. This is a critical consideration in reaction chemistry and for understanding its behavior in biological systems.[6][7]

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple. The two protons on the carbon adjacent to the nitrogen (the α-carbon) would appear as a triplet due to coupling with the two fluorine atoms on the adjacent carbon (the β-carbon). The chemical shift would likely be in the range of 3-4 ppm, shifted downfield by the electron-withdrawing effects of the perfluoroalkyl chain. The protons of the primary amine group may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.[11][12]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[13][14] The spectrum of this compound would show multiple signals corresponding to the different fluorine environments along the perfluorohexyl chain. The terminal CF₃ group would appear as a triplet, while the other CF₂ groups would exhibit more complex splitting patterns due to coupling with neighboring fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. The N-H stretching of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. The N-H bending vibration would be observed around 1600 cm⁻¹.

Mass Spectrometry

Mass spectrometry would show the molecular ion peak (M⁺) at m/z 349. The fragmentation pattern would be dominated by the loss of fragments from the perfluoroalkyl chain, leading to characteristic ions.

Synthesis and Purification Strategies

The synthesis of perfluoroalkylamines like this compound typically involves the reduction of a corresponding nitrogen-containing functional group, such as a nitrile or an amide, which already possesses the perfluoroalkyl chain.

Generalized Synthetic Workflow

A common synthetic route involves the following key steps:

-

Starting Material: The synthesis often begins with a commercially available perfluorinated carboxylic acid or its derivative.

-

Functional Group Transformation: The carboxylic acid is converted into a more reactive species, such as an acid chloride or an ester.

-

Amidation/Nitrile Formation: The activated acid derivative is then reacted with ammonia to form an amide or dehydrated to yield a nitrile.

-

Reduction: The final step is the reduction of the amide or nitrile to the primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Caption: Generalized synthetic workflow for this compound.

Purification Methodologies

Purification is critical to obtain a high-purity product suitable for research and development.

-

Distillation: Due to its relatively high boiling point, fractional distillation under reduced pressure is an effective method for purification.

-

Crystallization: For solid derivatives or salts of the amine, crystallization from appropriate solvents can be employed to remove impurities.[5]

-

Chromatography: Column chromatography using silica gel or alumina can be used for small-scale purification, although the highly polar nature of the amine and the non-polar nature of the perfluoroalkyl chain can present challenges.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research, particularly in medicinal chemistry and materials science.

Role as a Pharmaceutical Intermediate

In drug development, the introduction of a perfluoroalkyl chain can significantly enhance the therapeutic profile of a lead compound.[] These enhancements can include:

-

Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can prolong the half-life of a drug.[16][17]

-

Enhanced Lipophilicity: The perfluoroalkyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modulation of pKa: The electron-withdrawing nature of the perfluoroalkyl chain can lower the pKa of nearby functional groups, which can be used to fine-tune the ionization state of a drug at physiological pH.[7]

This compound can be used as a building block to introduce the perfluoroheptyl group onto a drug scaffold through the formation of amides, sulfonamides, or other derivatives via its primary amine functionality.[18]

Caption: Application of this compound in drug development.

Use in Materials Science

The hydrophobic and lipophobic properties of the perfluoroalkyl chain make this compound a useful precursor for the synthesis of surfactants and surface-modifying agents. These can be used to create water- and oil-repellent coatings on various substrates.

Safety, Handling, and Toxicology

As with all chemicals, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to available Safety Data Sheets (SDS), this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[19] It may also cause respiratory irritation.[19]

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[19]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[20] A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[20]

-

Ventilation: Use only outdoors or in a well-ventilated area.[19]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and oxidizing agents.[21] Keep containers tightly closed and protected from physical damage.[21]

-

Spill Response: In case of a spill, contain and absorb the material with an inert absorbent such as sand or earth.[21] Clean the area thoroughly and place the waste in a suitable, labeled container for disposal.[21]

Toxicological Considerations

The toxicology of fluorinated compounds is an active area of research. While many fluorinated organic compounds are relatively stable, their metabolic fate and potential for long-term effects are important considerations.[22][23] Some fluorinated compounds can be metabolized to release fluoride ions or other toxic metabolites.[16][17][23] Therefore, it is crucial to handle this compound with care and to minimize exposure.

Conclusion

This compound is a valuable and versatile chemical building block for researchers, scientists, and drug development professionals. Its unique combination of a perfluoroalkyl chain and a primary amine group provides a powerful tool for modifying the properties of molecules in a predictable manner. A thorough understanding of its physicochemical properties, synthesis, and safe handling is essential for unlocking its full potential in the development of new pharmaceuticals and advanced materials. As the field of fluorine chemistry continues to expand, the importance of well-characterized fluorinated building blocks like this compound will undoubtedly grow.

References

- Minnesota Attorney General. (n.d.). FLUORINE CHEMISTRY.

- Apollo Scientific. (n.d.). 1H,1H-Perfluorohexylamine.

- SynQuest Labs. (2023). This compound Safety Data Sheet.

- Kyzer, J. L., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.

- Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.

- Wang, J., et al. (2019). The Dark Side of Fluorine. PMC - NIH.

- ECHEMI. (n.d.). This compound (CAS 423-49-4) Properties, Safety, Use.

- Smolecule. (2023). Buy 1h,1h-perfluorooctylamine | 307-29-9.

- ECHEMI. (n.d.). 1H,1H-Perfluorooctylamine SDS, 307-29-9 Safety Data Sheets.

- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.

- SynQuest Labs. (n.d.). CAS 375-83-7 | 1H-Perfluoroheptane.

- Benchchem. (n.d.). Spectroscopic Analysis of Perfluorotributylamine: A Technical Guide.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Leah4sci. (2024). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review [Video]. YouTube.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Pharmacy180. (n.d.). Structure Identification By 1h NMR.

- BOC Sciences. (n.d.). Intermediates in Drug Development: Lab to Industry.

- RSC Publishing. (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling.

- MDPI. (n.d.). Applications of 19 F-NMR in Fragment-Based Drug Discovery.

- PMC - NIH. (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Buy 1h,1h-perfluorooctylamine | 307-29-9 [smolecule.com]

- 6. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. youtube.com [youtube.com]

- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 12. pharmacy180.com [pharmacy180.com]

- 13. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. synquestlabs.com [synquestlabs.com]

- 20. echemi.com [echemi.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. ag.state.mn.us [ag.state.mn.us]

- 23. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Physical Properties of 1H,1H-Perfluoroheptylamine

Introduction: The Strategic Role of Fluorinated Amines in Modern Drug Development

In the landscape of contemporary pharmaceutical research, the strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered basicity—offer a powerful toolkit for the optimization of drug candidates.[1] Among the various classes of fluorinated molecules, 1H,1H-perfluoroalkylamines are of particular interest due to the juxtaposition of a highly lipophilic perfluoroalkyl chain and a polar amine functional group. This guide provides an in-depth technical overview of the core physical properties of a representative member of this class, 1H,1H-Perfluoroheptylamine, offering researchers, scientists, and drug development professionals a foundational understanding of its behavior and handling.

Molecular Identity and Core Physical Characteristics

This compound, with the CAS number 423-49-4, is a fluorinated primary amine. Its structure is characterized by a heptyl chain where all hydrogens, except for those on the carbon adjacent to the amine group, are replaced by fluorine atoms.[2][3] This extensive fluorination profoundly influences its physical and chemical properties.

A summary of the key physical properties of this compound is presented in the table below. It is important to note that some physical properties, such as boiling point, can show slight variations between different data sources, which may be attributed to measurement conditions and sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₁₃N | [2][4] |

| Molecular Weight | 349.09 g/mol | [2][4] |

| Boiling Point | 129 °C @ 740 mmHg | [5] |

| Density | 1.62 g/cm³ | [5] |

| Refractive Index | 1.31 @ 20 °C | [5] |

| Flash Point | No flash point | [5] |

In-Depth Analysis of Physicochemical Properties

Boiling Point: A Consequence of Molecular Interactions

The boiling point of this compound is recorded at 129 °C at 740 mmHg.[5] This relatively high boiling point for a molecule of its size can be attributed to the strong intermolecular forces arising from the highly polarized C-F bonds and the hydrogen bonding capability of the primary amine group. The extensive fluorination leads to a molecule with a large surface area and significant van der Waals interactions.

The determination of the boiling point for a liquid amine like this compound is a critical parameter for its purification by distillation and for understanding its volatility under various experimental conditions.

Density: The Influence of Fluorine Content

With a density of 1.62 g/cm³, this compound is significantly denser than water and its non-fluorinated hydrocarbon analog.[5] This high density is a characteristic feature of perfluorinated compounds and is a direct consequence of the high atomic mass of fluorine (19.00 amu) compared to hydrogen (1.01 amu). This property is crucial for applications involving phase separation from aqueous or hydrocarbon-based media.

Refractive Index: A Measure of Light Interaction

The refractive index of this compound is 1.31 at 20 °C.[5] The low refractive index is another hallmark of fluorinated compounds, stemming from the low polarizability of the C-F bond. This property can be utilized for the optical detection and characterization of the compound.

Solubility Profile: A Tale of Two Moieties

The solubility of this compound is dictated by the interplay between its two distinct molecular regions: the polar primary amine group and the non-polar, lipophobic perfluoroheptyl chain. While the amine group can engage in hydrogen bonding and dipole-dipole interactions with polar solvents, the large, rigid perfluoroalkyl chain dominates the molecule's overall solubility behavior.

Spectroscopic Characterization: Elucidating the Molecular Structure

Disclaimer: Experimentally obtained spectra for this compound are not widely available. The following descriptions are based on predicted spectral characteristics derived from its known structure and comparison with analogous fluorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons on the carbon adjacent to the nitrogen (the α-carbon) would appear as a triplet due to coupling with the two adjacent fluorine atoms. The two protons of the primary amine group may appear as a broad singlet, and its chemical shift would be sensitive to solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the heptyl chain. The signals for the fluorinated carbons would exhibit complex splitting patterns due to one-bond and two-bond C-F coupling. The signal for the non-fluorinated α-carbon would be split into a triplet by the two adjacent fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum would be the most informative for confirming the perfluorinated chain. It is expected to show distinct signals for each of the fluorine environments along the chain, with characteristic chemical shifts and coupling patterns.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by strong absorptions corresponding to the C-F bonds and characteristic absorptions for the primary amine group.

-

N-H Stretching: Two medium-intensity sharp peaks are expected in the region of 3400-3300 cm⁻¹, characteristic of the symmetric and asymmetric stretching vibrations of a primary amine.

-

C-F Stretching: Very strong and broad absorption bands are predicted in the 1300-1100 cm⁻¹ region, which is characteristic of C-F stretching vibrations in perfluoroalkyl chains.

-

N-H Bending: A medium to strong absorption band around 1600 cm⁻¹ is expected due to the N-H bending (scissoring) vibration of the primary amine.

Mass Spectrometry (MS)

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion Peak: The molecular ion peak (M⁺) would be observed at m/z 349.

-

Fragmentation Pattern: The fragmentation is expected to be dominated by the cleavage of the C-C bonds of the perfluoroalkyl chain, leading to a series of characteristic perfluoroalkyl fragment ions. Loss of the amine group is also a likely fragmentation pathway.

Experimental Protocols for Property Determination

The following section outlines standardized, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Protocol 1: Determination of Boiling Point by Micro-Boiling Point Method

This method is suitable for small sample volumes and provides an accurate determination of the boiling point.

Methodology:

-

Place a small volume (approximately 0.5 mL) of this compound into a small test tube.

-

Invert a sealed-end capillary tube and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire.

-

Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) ensuring the sample is below the oil level.

-

Heat the bath gently and observe the capillary tube. A slow stream of bubbles will emerge as the air expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed from the capillary.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Diagram: Workflow for Micro-Boiling Point Determination

Caption: Workflow for determining the boiling point using the micro-boiling point method.

Protocol 2: Spectroscopic Analysis

NMR Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a clean, dry NMR tube.

-

The final volume should be approximately 0.6-0.7 mL.

-

Cap the NMR tube and invert it several times to ensure a homogeneous solution.

IR Sample Preparation (Neat Liquid):

-

Place one or two drops of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder for analysis.

Mass Spectrometry Sample Preparation (Direct Infusion):

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the solution into the mass spectrometer via direct infusion using a syringe pump.

Diagram: General Workflow for Spectroscopic Analysis

Sources

An In-depth Technical Guide to 1H,1H-Perfluoroheptylamine for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of 1H,1H-Perfluoroheptylamine

In the landscape of modern chemical research and pharmaceutical development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for fine-tuning physicochemical and biological properties. Among the diverse array of fluorinated building blocks, this compound stands out as a molecule of significant interest. Its unique structure, characterized by a hydrophilic amine head and a lipophobic and hydrophobic perfluorinated tail, imparts a distinct reactivity and property profile that is increasingly being harnessed in materials science and medicinal chemistry.

This technical guide provides a comprehensive overview of this compound, delving into its fundamental molecular characteristics, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals. We will explore the causality behind its utility, from its role in creating specialized surfaces to its potential for modulating the properties of bioactive molecules.

Core Molecular and Physical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. This compound, also known by its IUPAC name 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-amine, is a primary amine bearing a C6F13 alkyl chain.[1] This unique combination of a reactive amine group and a highly fluorinated chain dictates its physical and chemical behavior.

| Property | Value | Reference |

| Molecular Formula | C7H4F13N | [1][2] |

| Molecular Weight | 349.09 g/mol | [1][2] |

| CAS Number | 423-49-4 | [1][2] |

| Density | 1.594 g/cm³ | [2] |

| Boiling Point | 133.1°C at 760 mmHg | [2] |

| Flash Point | 45.9°C | [2] |

| Refractive Index | 1.292 | [2] |

| Vapor Pressure | 8.61 mmHg at 25°C | [2] |

The high electronegativity of the fluorine atoms leads to a significant polarization of the C-F bonds, resulting in a molecule with a low surface energy and both hydrophobic and lipophobic characteristics. The amine group, however, provides a site for classic amine chemistry, allowing for its incorporation into a wide variety of molecular architectures.

Synthesis of this compound: A Generalized Approach

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of Perfluoroheptanoyl Chloride

The synthesis typically commences from the corresponding commercially available perfluoroheptanoic acid.

-

Reactants: Perfluoroheptanoic acid (1 eq.) and a chlorinating agent such as thionyl chloride (SOCl₂, ~1.5-2.0 eq.) or oxalyl chloride ((COCl)₂, ~1.5 eq.) with a catalytic amount of dimethylformamide (DMF).

-

Procedure: The perfluoroheptanoic acid is reacted with the chlorinating agent, often neat or in a high-boiling inert solvent. The reaction mixture is heated to reflux until the evolution of gas (HCl and SO₂ or CO and CO₂) ceases.

-

Workup: The excess chlorinating agent is removed by distillation, and the resulting perfluoroheptanoyl chloride is purified by fractional distillation under reduced pressure.

Step 2: Synthesis of Perfluoroheptanamide

The acid chloride is then converted to the primary amide.

-

Reactants: Perfluoroheptanoyl chloride (1 eq.) and concentrated aqueous ammonia (NH₄OH, excess).

-

Procedure: The perfluoroheptanoyl chloride is added dropwise to a cooled, stirred solution of excess concentrated aqueous ammonia. The reaction is highly exothermic and should be carefully controlled. The perfluoroheptanamide precipitates from the reaction mixture.

-

Workup: The solid amide is collected by filtration, washed with cold water to remove ammonium chloride, and dried. Recrystallization from a suitable solvent may be necessary for further purification.

Step 3: Reduction of Perfluoroheptanamide to this compound

The final step is the reduction of the amide to the target amine.

-

Reactants: Perfluoroheptanamide (1 eq.) and a powerful reducing agent such as lithium aluminum hydride (LiAlH₄, ~2-3 eq.) or borane-tetrahydrofuran complex (BH₃·THF, ~2-3 eq.).

-

Procedure: A solution or suspension of the perfluoroheptanamide in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is added slowly to a stirred suspension of the reducing agent at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed to ensure complete reduction.

-

Workup: The reaction is carefully quenched by the sequential addition of water and then a sodium hydroxide solution. The resulting aluminum or boron salts are removed by filtration. The organic layer is separated, and the aqueous layer is extracted with an ether solvent. The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed by rotary evaporation. The crude this compound is then purified by distillation.

Caption: Workflow for forming a SAM with this compound.

A Building Block in Medicinal Chemistry and Drug Development

The introduction of a perfluoroalkyl chain can significantly impact the properties of a drug candidate. The strong electron-withdrawing nature of the perfluoroheptyl group can:

-

Modulate pKa: Decrease the basicity of the amine group, which can affect the drug's ionization state at physiological pH, influencing its solubility, membrane permeability, and binding to its target.

-

Enhance Lipophilicity: Increase the molecule's affinity for lipid environments, which can improve its ability to cross cell membranes.

-

Improve Metabolic Stability: The robust C-F bonds are resistant to metabolic degradation, potentially increasing the drug's half-life in the body.

-

Influence Conformation: The rigid nature of the perfluoroalkyl chain can lock the molecule into a specific conformation, which may be beneficial for binding to a biological target.

This compound can be incorporated into drug scaffolds through standard amine chemistry, such as amide bond formation, reductive amination, or nucleophilic substitution reactions.

Spectroscopic and Chemical Characterization

While a comprehensive, publicly available dataset of spectroscopic data for this compound is limited, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons on the carbon adjacent to the nitrogen (the α-carbon) would appear as a triplet due to coupling with the two protons on the β-carbon. The two protons on the β-carbon would appear as a triplet of triplets, being coupled to both the α-protons and the two fluorine atoms on the γ-carbon. The amine protons would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon spectrum would show distinct signals for each of the seven carbon atoms. The signals for the carbons in the perfluorinated chain would be split by the attached fluorine atoms (¹JCF, ²JCF, etc.), resulting in complex multiplets.

-

¹⁹F NMR: The fluorine NMR spectrum would be the most informative for confirming the structure of the perfluorinated chain. It would show distinct signals for each of the chemically non-equivalent fluorine environments, with characteristic chemical shifts and coupling patterns.

Mass Spectrometry (MS)

The mass spectrum of this compound, typically acquired using electron ionization (EI), would show a molecular ion peak (M⁺) at m/z 349. However, this peak may be of low intensity. The fragmentation pattern would be dominated by the loss of fluorine atoms and cleavage of the carbon-carbon bonds within the perfluoroalkyl chain, leading to a series of characteristic fragment ions.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. [3]It may also cause respiratory irritation. [3]Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile or neoprene) are essential.

-

Respiratory Protection: Use in a fume hood is mandatory. If there is a risk of inhalation, a respirator with an appropriate cartridge should be used.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

In case of exposure, immediate and thorough flushing of the affected area with water is crucial, and medical attention should be sought promptly. [4]

Conclusion and Future Outlook

This compound is a versatile chemical entity with significant potential in both materials science and drug discovery. Its unique combination of a reactive amine functionality and a robust, low-energy perfluorinated tail provides a powerful tool for modifying surfaces and tuning the properties of complex molecules. As the demand for advanced materials and more effective pharmaceuticals continues to grow, the strategic use of building blocks like this compound is poised to play an increasingly important role in driving innovation. Further research into its specific applications and the development of more efficient and scalable synthetic routes will undoubtedly unlock even greater potential for this fascinating molecule.

References

-

PubChem. 1H,1H-Tridecafluoroheptylamine. [Link]

Sources

solubility of 1H,1H-Perfluoroheptylamine in organic solvents

An In-depth Technical Guide to the Solubility of 1H,1H-Perfluoroheptylamine in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 423-49-4). Intended for researchers, medicinal chemists, and drug development professionals, this document navigates the theoretical principles governing its solubility, offers a predictive framework for solvent selection, and details a robust experimental protocol for quantitative determination. While specific solubility data for this compound is not widely published, this guide synthesizes established principles of fluorine and amine chemistry to provide actionable insights. The strategic incorporation of fluorinated moieties is a cornerstone of modern drug design, used to enhance metabolic stability, potency, and bioavailability.[1][2] Understanding the solubility of key fluorinated building blocks like this compound is therefore critical for successful formulation and synthesis.

Introduction to this compound

This compound is a fluorinated organic compound characterized by a C6 perfluorinated carbon chain attached to a methylamine group. This unique structure, combining a highly fluorous, hydrophobic "tail" with a polar, basic "head," imparts distinct physicochemical properties that are of significant interest in materials science and medicinal chemistry.

1.1. Chemical Properties & Structure

-

Chemical Name: 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptylamine[3]

-

CAS Number: 423-49-4[3]

-

Molecular Formula: C₇H₄F₁₃N[3]

-

Molecular Weight: 349.09 g/mol [3]

-

Structure: The molecule consists of two distinct domains:

-

A long, linear perfluorohexyl chain (C₆F₁₃) which is non-polar, hydrophobic, and lipophobic.

-

A terminal aminomethyl group (-CH₂NH₂) which is polar and capable of acting as a hydrogen bond donor and acceptor.

-

The diagram below illustrates this structural dichotomy, which is central to its solubility behavior.

Caption: Structural domains of this compound.

1.2. Significance in Research & Drug Development The incorporation of fluorine into drug candidates is a widely used strategy to optimize pharmacological profiles.[4][5] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, such as amines, influencing their binding characteristics and bioavailability. Furthermore, the strength of the C-F bond often enhances metabolic stability by blocking sites of oxidative metabolism.[1] As a primary amine with a substantial fluorous tail, this compound serves as a valuable building block for synthesizing such advanced pharmaceutical intermediates.

1.3. Core Safety & Handling Precautions this compound is classified as a corrosive substance. It causes severe skin burns and eye damage and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[6][7]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Do not breathe fumes, mist, or vapors. Avoid contact with skin, eyes, and clothing.[6][7]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and oxidizing agents. Keep the container tightly closed and stored in a locked, corrosives-compatible cabinet.[8]

Theoretical Principles of Solubility

The solubility of this compound is governed by the interplay between its two distinct structural domains. The principle of "like dissolves like" is paramount, but with the nuance of "fluorous" interactions.

-

The Fluorous Tail (-C₆F₁₃): Perfluoroalkyl chains are not merely hydrophobic; they are also lipophobic. They have a strong preference for interacting with other fluorinated molecules, a phenomenon known as the "fluorous effect." This leads to high solubility in perfluorinated solvents. This tail's rigidity and large surface area limit miscibility with flexible, non-polar hydrocarbon chains.

-

The Aminomethyl Head (-CH₂NH₂): The primary amine group is polar and basic. It can participate in hydrogen bonding with protic solvents (like alcohols) and can be protonated by acids to form a water-soluble salt.[9][10] In aprotic polar solvents (like ethers or ketones), it can engage in dipole-dipole interactions.

The overall solubility in a given solvent depends on the solvent's ability to favorably interact with both parts of the molecule or, if not, which interaction dominates. For most organic solvents, the large, non-polar fluorous tail is the dominant factor, dictating poor miscibility.

Predicted Solubility Profile

Based on the theoretical principles outlined above, a predictive solubility profile can be constructed. It is critical to note that this profile is extrapolated and must be confirmed by empirical testing using the protocol in Section 4.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Fluorinated | Perfluorohexane, Trifluorotoluene | High | The fluorous tail has a strong affinity for fluorous solvents ("like dissolves like").[11] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Medium | Ethers are effective solvents for many amines.[9] Their moderate polarity can solvate the amine head without being repelled too strongly by the fluorous tail. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Medium | These are good general solvents for a wide range of organic compounds, but the fluorous tail may limit high solubility. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Medium | Similar to ethers, these polar aprotic solvents can interact with the amine head, but the overall miscibility will be limited by the C₆F₁₃ chain. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low | While the amine can hydrogen bond with alcohols, the large, lipophobic fluorous tail is expected to dominate, leading to poor miscibility. |

| Apolar Hydrocarbons | Hexanes, Toluene, Heptane | Very Low / Immiscible | The significant difference in polarity and the lipophobicity of the perfluoroalkyl chain leads to very poor interaction with hydrocarbon solvents. |

| Polar Protic | Water | Immiscible | The large, hydrophobic perfluoroalkyl chain overwhelmingly dictates the molecule's insolubility in water.[11] |

| Aqueous Acid | 1 M Hydrochloric Acid (HCl) | Soluble (by reaction) | The basic amine group will be protonated to form an ammonium salt, which is ionic and readily dissolves in the aqueous medium.[10] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, a definitive quantitative measurement is required. The gravimetric method is a standard and reliable approach for determining the saturation solubility of a compound in a solvent at a specific temperature.[12]

4.1. Objective To determine the saturation solubility (in g/100 mL or mg/mL) of this compound in a selected organic solvent at a controlled temperature.

4.2. Materials & Equipment

-

This compound (solute)

-

High-purity organic solvent of choice

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Centrifuge (optional, for aiding separation)

-

Drying oven or vacuum desiccator

4.3. Experimental Workflow

Caption: Gravimetric workflow for solubility determination.

4.4. Step-by-Step Procedure

-

Preparation: Tare a clean, dry glass vial on the analytical balance. Add approximately 100-200 mg of this compound. Record the exact mass.

-

Solvent Addition: Using a calibrated pipette, add a precise volume of the chosen solvent (e.g., 2.00 mL) to the vial.

-

Equilibration: Securely cap the vial. Place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for at least 24 hours to ensure equilibrium is reached. A longer time (48-72 hours) may be necessary and should be validated. The presence of undissolved solid material at the end of this step is essential.

-

Phase Separation: Remove the vial from the shaker and let it stand undisturbed at the same constant temperature for 2-4 hours to allow the excess solid to settle. For fine suspensions, centrifugation (at the same temperature) can be used to pellet the solid.

-

Aliquot Extraction & Filtration: Tare a clean, dry collection vial and record its mass (M_vial). Carefully draw a precise volume of the clear supernatant (e.g., 1.00 mL) into a syringe. Attach a 0.2 µm syringe filter and dispense the solution into the pre-weighed collection vial. This step removes any microscopic undissolved particles.

-

Solvent Evaporation: Place the collection vial in a vacuum oven or use a gentle stream of nitrogen to completely evaporate the solvent. Ensure the final residue is completely dry.

-

Final Weighing: Allow the vial to cool to room temperature in a desiccator, then weigh it on the analytical balance (M_final).

-

Repeat: Conduct the experiment in triplicate to ensure reproducibility.

4.5. Calculation

-

Calculate the mass of the dissolved solute:

-

Mass of Solute (M_solute) = M_final - M_vial

-

-

Calculate the solubility:

-

Solubility (mg/mL) = M_solute (mg) / Volume of aliquot (mL)

-

-

To express in g/100 mL:

-

Solubility ( g/100 mL) = Solubility (mg/mL) * 0.1

-

Factors Influencing Experimental Outcomes

-

Temperature: Solubility is highly dependent on temperature. For most solid-liquid systems, solubility increases with temperature. It is crucial to maintain and report a constant, precise temperature throughout the equilibration and separation steps.

-

Purity of Materials: The purity of both the this compound and the solvent can significantly affect the results. Impurities can enhance or decrease solubility. Use the highest purity materials available.

-

Equilibration Time: Insufficient time for equilibration is a common source of error, leading to an underestimation of the true solubility. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility reaches a plateau.

Conclusion

This compound is a structurally unique compound with a solubility profile dominated by its large perfluorohexyl tail. It is predicted to be highly soluble in fluorinated solvents, moderately soluble in ethers, and poorly soluble in hydrocarbon and protic solvents like water and alcohols. Due to the lack of published quantitative data, researchers and drug development professionals must rely on empirical determination. The detailed gravimetric protocol provided in this guide offers a self-validating and reliable method for obtaining precise solubility data, which is fundamental for the successful application of this versatile building block in synthesis, formulation, and materials science.

References

- Synquest Labs. (n.d.). This compound Safety Data Sheet.

- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 5-Tert-butylnonan-5-amine in Organic Solvents.

- Apollo Scientific. (2022, May 15). 1H,1H-Perfluorohexylamine Safety Data Sheet.

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.

- Smolecule. (2023, August 15). 1H,1H-perfluorooctylamine.

-

Góral, M., Shaw, D. G., & Mączyński, A. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C4–C6 Aliphatic Amines. Journal of Physical and Chemical Reference Data, 41(4), 043103. [Link]

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776259, 1H,1H-Perfluorononylamine. Retrieved January 11, 2026, from [Link].

- ECHEMI. (n.d.). This compound.

- ECHEMI. (n.d.). 1H,1H-Perfluorooctylamine Safety Data Sheets.

-

LibreTexts Chemistry. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved January 11, 2026, from [Link]

-

Singh, I., Kumar, A., & Kumar, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 101004. [Link]

-

Tressler, C. M., & Zito, S. W. (2020). Pharmaceutical applications of organofluorine compounds. In Fluorine in Pharmaceutical and Medicinal Chemistry. Elsevier. [Link]

-

Ogawa, Y., & Tokunaga, E. (2025). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. Chemistry, 31(25), e202500662. [Link]

-

Böhm, H. J., Banner, D., & Weber, L. (2004). Tactical applications of fluorine in drug design and development. Drug Discovery Today, 9(15), 647-653. [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. echemi.com [echemi.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buy 1h,1h-perfluorooctylamine | 307-29-9 [smolecule.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Foreword: Understanding the Criticality of Thermal Stability in Fluorinated Compounds

An In-Depth Technical Guide to the Thermal Stability of 1H,1H-Perfluoroheptylamine

Welcome to this comprehensive guide on the thermal stability of this compound. As researchers, scientists, and professionals in drug development, our work often involves molecules that push the boundaries of chemical stability. Among these, fluorinated compounds stand out for their unique properties, largely dictated by the immense strength of the carbon-fluorine bond. This compound is no exception. Its utility in various applications, from a passivating agent in high-sensitivity instruments to a building block in complex synthesis, is intrinsically linked to its thermal behavior.

This guide is structured to provide not just data, but a deep, mechanistic understanding of why this compound behaves the way it does under thermal stress. We will move beyond simple data points to explore the causality behind experimental design and the logic of data interpretation. Our goal is to equip you with the expertise to confidently handle, analyze, and utilize this compound in your research endeavors.

Physicochemical Profile of this compound

Before delving into its thermal decomposition, it is essential to understand the fundamental physicochemical properties of this compound. These characteristics provide the foundational context for its thermal behavior.

| Property | Value | Source |

| CAS Number | 423-49-4 | [1] |

| Molecular Formula | C₇H₄F₁₃N | |

| Molecular Weight | 349.09 g/mol | [1] |

| Boiling Point | 133.1°C at 760 mmHg | [1] |

| Density | 1.594 g/cm³ | [1] |

| Flash Point | 45.9°C | [1] |

| Vapor Pressure | 8.61 mmHg at 25°C | [1] |

The Carbon-Fluorine Bond: A Double-Edged Sword of Stability

The remarkable stability of per- and polyfluoroalkyl substances (PFAS), including this compound, is primarily attributed to the strength of the carbon-fluorine (C-F) bond.[2] This high bond dissociation energy makes these compounds resistant to thermal degradation, a property that is both a significant advantage in high-temperature applications and a challenge for environmental remediation.

However, thermal stability is not absolute. When sufficient energy is supplied, even the robust perfluoroalkyl chain will break down. The decomposition of PFAS is not a simple, single-step process but rather a complex series of reactions that can include:

-

Homolysis of C-C bonds: The carbon-carbon bonds in the perfluorinated backbone are generally weaker than the C-F bonds and are often the initial sites of cleavage under thermal stress, leading to the formation of perfluoroalkyl radicals.[3][4]

-

Elimination Reactions: The presence of hydrogen atoms on the carbon adjacent to the perfluoroalkyl chain (the "1H,1H" designation) introduces a potential pathway for hydrogen fluoride (HF) elimination, which can initiate further decomposition.[5]

-

Radical Recombination: The initial radical fragments can recombine to form a variety of smaller and sometimes more complex fluorinated compounds.[3]

Understanding these fundamental mechanisms is crucial for predicting the potential decomposition products and designing appropriate analytical methods for their detection.

Core Experimental Protocol: Thermogravimetric Analysis (TGA)

To quantitatively assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) is the principal technique. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This allows us to pinpoint the temperature at which the material begins to decompose.

Causality in Experimental Design

The choice of TGA parameters is critical for obtaining meaningful and reproducible data. Here, we explain the rationale behind each setting:

-

Sample Preparation: A small sample mass (typically 5-10 mg) is used to ensure uniform heating and minimize thermal gradients within the sample.[7]

-

Heating Rate: A controlled, linear heating rate (e.g., 10°C/min) is standard. A slower rate can provide better resolution of complex decomposition events, while a faster rate can shift the apparent decomposition temperature to a higher value.

-

Atmosphere: The analysis is typically run under an inert atmosphere, such as nitrogen, to study the intrinsic thermal stability without the influence of oxidation.[7] Running the experiment in an oxidative atmosphere (e.g., air or oxygen) would provide information on its thermo-oxidative stability.

-

Hyphenation: For a comprehensive analysis, the TGA instrument can be coupled with other analytical techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS).[8][9] This allows for the real-time identification of the gaseous products evolved during decomposition.

Step-by-Step TGA Workflow

-

Instrument Calibration: Ensure the TGA's temperature and mass sensors are calibrated according to the manufacturer's specifications.

-

Tare Sample Pan: Place an empty, clean sample pan (typically platinum or aluminum) into the TGA and tare the balance.[7]

-

Sample Loading: Accurately weigh 5-10 mg of this compound into the tared pan.

-

Program Setup: Configure the TGA software with the desired temperature program:

-

Initial Temperature: Room temperature (e.g., 25°C)

-

Ramp Rate: 10°C/min

-

Final Temperature: A temperature well above the expected decomposition (e.g., 600°C)

-

Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 50 mL/min).

-

-

Initiate Analysis: Start the experiment. The instrument will begin heating the sample while continuously recording its mass and temperature.

-

Data Analysis: Upon completion, analyze the resulting thermogram (a plot of mass vs. temperature) to determine key thermal events.

Visualization of the TGA Workflow

Caption: Workflow for Thermogravimetric Analysis (TGA).

Interpreting Thermal Data and Potential Decomposition Pathways

The output from a TGA experiment provides a wealth of information. The primary data point is the onset temperature of decomposition (Tonset), which signifies the start of mass loss.

Hypothetical TGA Data Summary

| Parameter | Description | Hypothetical Value |

| Tonset | Onset temperature of decomposition | ~250 - 300°C |

| Tmax | Temperature of maximum rate of decomposition | ~320 - 370°C |

| Mass Loss | Total percentage of mass lost in the event | >95% |

| Residue at 600°C | Remaining mass percentage | <5% |

Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.

Predicted Decomposition Products

Potential Products Include:

-

Hydrogen Fluoride (HF): From elimination reactions.

-

Shorter-chain perfluoroalkenes and perfluoroalkanes: Resulting from C-C bond cleavage.[5]

-

Volatile Organofluorine Compounds (VOFs): A complex mixture of smaller fluorinated molecules.[4]

-

Perfluorinated gases: Such as tetrafluoromethane (CF₄) and hexafluoroethane (C₂F₆).[5]

Visualization of a Plausible Decomposition Pathway

Caption: A plausible thermal decomposition pathway.

Safety, Handling, and Storage: A Mandate for Due Diligence

This compound is classified as a hazardous substance. Strict adherence to safety protocols is non-negotiable.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[10] It may also cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[11]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[10] Do not breathe fumes, mist, or vapors.[10]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[12] The storage area should be designated for corrosive materials and be locked up.[11][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

Conclusion: A Synthesis of Theory and Practice

The thermal stability of this compound is a complex but manageable subject. Its robustness, derived from the C-F bond, makes it suitable for demanding applications, yet it is not indestructible. A thorough understanding of its decomposition mechanisms, coupled with rigorous analytical characterization via techniques like TGA, is paramount for its safe and effective use. By applying the principles and protocols outlined in this guide, researchers can confidently assess the thermal limits of this compound, ensuring both the integrity of their experiments and the safety of their laboratory environment.

References

-

Royal Society of Chemistry. Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. [Link]

-

American Chemical Society. Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC). [Link]

-

ACS Publications. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. [Link]

-

Wikipedia. Thermogravimetric analysis. [Link]

-

ACS Publications. Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. [Link]

-

PubMed. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. [Link]

-

ACS Publications. Breakdown Products from Perfluorinated Alkyl Substances (PFAS) Degradation in a Plasma-Based Water Treatment Process. [Link]

-

MDPI. Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC) - American Chemical Society [acs.digitellinc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Thermogravimetry Analysis (TGA) [perkinelmer.com]

- 9. Thermal Analysis [perkinelmer.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Profile of 1H,1H-Perfluoroheptylamine: A Technical Guide

Introduction

Molecular Structure and Spectroscopic Overview

The structure of 1H,1H-Perfluoroheptylamine, also known as 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-amine, is characterized by a C₆F₁₃ perfluorohexyl group attached to a -CH₂NH₂ moiety. This structure dictates the key features observed in its spectra.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound, with ¹H, ¹³C, and ¹⁹F NMR providing complementary information.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

¹H NMR: Acquire the spectrum using a standard pulse program. The spectral width should be set to cover the expected chemical shift range (approximately 0-10 ppm).

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the presence of fluorine, C-F couplings will be observed. A larger number of scans may be necessary to achieve an adequate signal-to-noise ratio.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling. The chemical shifts are typically referenced to an external standard like CFCl₃ (δ = 0 ppm).[1]

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.

¹H NMR Spectroscopy: Predicted Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the -CH₂- and -NH₂ protons.

-

-CH₂- Protons: These protons are adjacent to the highly electronegative perfluoroalkyl chain and the nitrogen atom. Their signal is expected to appear as a triplet of triplets downfield, likely in the range of 3.0-3.5 ppm . The primary splitting will be a triplet due to coupling with the two adjacent -CF₂- fluorine atoms (³JHF), and a secondary triplet due to coupling with the two -NH₂ protons (³JHH), although the latter may be broadened or absent due to proton exchange.

-

-NH₂ Protons: The chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature, and they often appear as a broad singlet. The expected range is typically 1.0-3.0 ppm . In a non-protic, dry solvent, a triplet might be observed due to coupling with the adjacent -CH₂- protons.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| -CH₂- | 3.0 - 3.5 | Triplet of Triplets (tt) | ³JHF ≈ 10-15 Hz, ³JHH ≈ 5-8 Hz |

| -NH₂- | 1.0 - 3.0 | Broad Singlet (br s) or Triplet (t) | ³JHH ≈ 5-8 Hz |

¹³C NMR Spectroscopy: Predicted Spectrum

The ¹³C NMR spectrum will show signals for each of the seven carbon atoms, with significant splitting due to C-F coupling.

-

-CH₂- Carbon: This carbon is attached to the nitrogen and the perfluoroalkyl chain. Its chemical shift is expected around 40-50 ppm . The signal will be split into a triplet by the two adjacent fluorine atoms (²JCF).

-

Perfluoroalkyl Carbons: The carbons of the perfluoroalkyl chain will appear at highly deshielded chemical shifts, typically between 100-130 ppm . Each -CF₂- signal will be a triplet due to coupling with the adjacent -CF₂- groups (²JCF), except for the terminal -CF₃ group. The -CF₃ carbon will appear as a quartet due to coupling with its three fluorine atoms (¹JCF).

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| -C H₂- | 40 - 50 | Triplet (t) | ²JCF ≈ 20-30 Hz |

| -C F₂- (adjacent to CH₂) | 115 - 125 | Triplet (t) | ¹JCF ≈ 250-300 Hz, ²JCF ≈ 20-30 Hz |

| -C F₂- (internal) | 110 - 120 | Triplet (t) | ¹JCF ≈ 250-300 Hz, ²JCF ≈ 20-30 Hz |

| -C F₃ | 115 - 125 | Quartet (q) | ¹JCF ≈ 280-330 Hz |

¹⁹F NMR Spectroscopy: Predicted Spectrum

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[1]

-

-CF₃ Group: The terminal trifluoromethyl group is expected to show a signal around -81 ppm , appearing as a triplet due to coupling with the adjacent -CF₂- group (³JFF).

-

-CF₂- Groups: The different difluoromethylene groups will have distinct chemical shifts. The -CF₂- group adjacent to the -CH₂- group will be the most shielded, with a predicted chemical shift around -126 ppm . The other -CF₂- groups will resonate between -120 and -124 ppm . Each -CF₂- signal will appear as a complex multiplet due to coupling with the neighboring -CF₂- groups.

| Fluorine Environment | Predicted Chemical Shift (δ, ppm, rel. to CFCl₃) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| -CF₃ | ~ -81 | Triplet (t) | ³JFF ≈ 8-12 Hz |

| -CF₂- (internal) | -120 to -124 | Multiplets (m) | JFF ≈ 5-15 Hz |

| -CF₂- (adjacent to CH₂) | ~ -126 | Triplet (t) | ³JHF ≈ 10-15 Hz |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Attenuated Total Reflectance (ATR): A small amount of the sample can be placed directly on the ATR crystal.

-

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C-N, and C-F bonds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | -NH₂ | 3400 - 3250 | Medium (two bands) |

| C-H Stretch | -CH₂- | 2950 - 2850 | Medium |

| N-H Bend (Scissoring) | -NH₂ | 1650 - 1580 | Medium to Strong |

| C-F Stretch | -CF₂, -CF₃ | 1300 - 1100 | Very Strong |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium |

| N-H Wag | -NH₂ | 910 - 665 | Broad, Medium |

The most prominent feature of the IR spectrum will be the very strong and broad absorption in the 1300-1100 cm⁻¹ region, which is characteristic of the C-F stretching vibrations of the perfluoroalkyl chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for analyzing small organic molecules and is expected to produce a characteristic fragmentation pattern.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum (Electron Ionization)

The molecular ion peak (M⁺) for this compound (MW = 349.08 g/mol ) may be weak or absent in the EI mass spectrum due to the facile fragmentation of the molecule. The fragmentation is expected to be dominated by cleavage of the C-C bond alpha to the nitrogen atom and cleavage within the perfluoroalkyl chain.

Figure 2: Predicted major fragmentation pathways of this compound.

Predicted Key Fragments:

| m/z | Proposed Fragment Ion | Formation Pathway |

| 349 | [C₇H₄F₁₃N]⁺ (M⁺) | Molecular Ion (likely weak or absent) |

| 330 | [M - F]⁺ | Loss of a fluorine atom |

| 319 | [C₆F₁₃]⁺ | Cleavage of the C₁-C₂ bond |

| 269 | [C₅F₁₁]⁺ | Loss of CF₂ from [C₆F₁₃]⁺ |

| 219 | [C₄F₉]⁺ | Loss of CF₂ from [C₅F₁₁]⁺ |

| 169 | [C₃F₇]⁺ | Loss of CF₂ from [C₄F₉]⁺ |

| 119 | [C₂F₅]⁺ | Loss of CF₂ from [C₃F₇]⁺ |

| 69 | [CF₃]⁺ | Terminal fragment |

| 30 | [CH₂NH₂]⁺ | α-cleavage, likely the base peak |

The base peak in the EI mass spectrum is predicted to be at m/z 30, corresponding to the stable [CH₂NH₂]⁺ fragment formed through alpha-cleavage, a characteristic fragmentation pathway for primary amines.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. By understanding these expected spectroscopic features, researchers can more effectively identify and characterize this compound in their experimental work. The provided protocols offer a starting point for acquiring high-quality spectral data. While this guide is based on well-established principles, experimental verification remains crucial for definitive structural confirmation.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Field, L. D., Li, H. L., & Magill, A. M. (2007).

-

Gerig, J. T. (2003). Fluorine NMR. eMagRes, 1-10. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

University of Sheffield. (n.d.). 19F NMR. [Link]

Sources

An In-depth Technical Guide to the Safety and Handling of 1H,1H-Perfluoroheptylamine

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 1H,1H-Perfluoroheptylamine (CAS No. 423-49-4). It is intended for researchers, scientists, and drug development professionals who work with this and similar highly fluorinated compounds. The protocols and insights described herein are designed to foster a culture of safety and to ensure the integrity of experimental outcomes.

Understanding the Compound: A Profile of this compound

This compound is a fluorinated organic compound characterized by a seven-carbon perfluorinated chain attached to an amine group via a methylene bridge. This structure imparts unique chemical properties, including high thermal stability and a distinct reactivity profile, making it a valuable building block in the synthesis of novel pharmaceuticals and advanced materials.[1][2] However, the same properties that make it useful also necessitate stringent safety protocols.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

| Property | Value | Source |

| CAS Number | 423-49-4 | [3] |

| Molecular Formula | C7H4F13N | [3] |

| Molecular Weight | 349.09 g/mol | [4] |

| Boiling Point | 133.1°C at 760 mmHg | [5] |

| Density | 1.594 g/cm³ | [5] |

| Flash Point | 45.9°C | [5] |

| Vapor Pressure | 8.61 mmHg at 25°C | [5] |

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance, and a comprehensive risk assessment must be conducted before any work commences.

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

-

Skin Corrosion/Irritation, Category 1B: Causes severe skin burns and eye damage.[3][6]

-

Serious Eye Damage/Eye Irritation, Category 1: Causes serious eye damage.[6]

-

Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[6]

The signal word for this compound is "Danger" .[6]

Toxicological Profile

While specific toxicological studies on this compound are limited, the hazards are clear from its classification. It is considered toxic, and inhalation, ingestion, or skin contact may cause severe injury.[7] The effects of contact or inhalation may be delayed.[7] As a member of the per- and polyfluoroalkyl substances (PFAS) family, its potential for environmental persistence is also a significant consideration.[5][8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is crucial.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate vicinity of any potential exposure.[10]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment. The following are minimum requirements:

-

Eye and Face Protection: Wear chemical safety goggles with side shields. A face shield is also required when handling larger quantities or when there is a significant risk of splashing.[9]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation before use.[9]

-

Skin and Body Protection: A flame-resistant lab coat or a chemical-resistant apron should be worn.[9] For procedures with a higher risk of exposure, a full-body chemical-resistant suit may be necessary. Do not wear open-toed footwear in the laboratory.[9]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate cartridges should be used.[11]

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols for handling, storage, and disposal is paramount to preventing accidents and environmental contamination.

Handling

-

Air-Sensitive Nature: this compound is air-sensitive. Handle under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[12]

-

Corrosive Properties: As a corrosive material, avoid direct contact with skin, eyes, and clothing.[10]

-

General Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.[6]

Storage

-

Container Integrity: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[13]

-

Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, acids, and moisture.[14][15]

-

Segregation: Do not store with flammable materials. Keep containers in a secondary containment tray to prevent spills.[13]

Disposal

-

Waste Segregation: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.

-

Licensed Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[6]

Emergency Procedures: A Step-by-Step Guide

In the event of an emergency, a calm and structured response is critical.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 20 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Accidental Release Measures

-

Small Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with a non-combustible material such as dry earth, sand, or vermiculite.[7] Collect the absorbed material into a suitable container for disposal.

-

Large Spills: Evacuate the area immediately and contact emergency services. Do not attempt to clean up a large spill without proper training and equipment.

Firefighting Measures

-